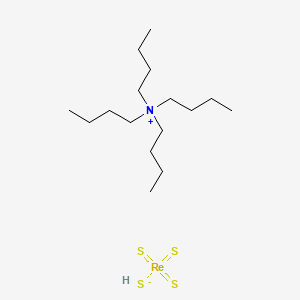

Tetrabutylammonium-tetrathiorhenat(VII)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrabutylammonium tetrathiorhenate(VII) is a chemical compound with the formula C₁₆H₃₆NReS₄. It is known for its unique properties and applications in various fields of science and industry. The compound is characterized by its black crystalline appearance and is often used in research due to its interesting chemical behavior.

Wissenschaftliche Forschungsanwendungen

Materials Science

Synthesis of Nanomaterials

Tetrabutylammonium tetrathiorhenate(VII) has been utilized as a precursor in the synthesis of rhenium sulfide nanomaterials. When thermally decomposed in the presence of oleylamine and octadecene, it produces rhenium sulfide nanoparticles with controlled sizes and morphologies. This method allows for the tuning of optical and electronic properties, making these nanoparticles suitable for applications in photonics and electronics .

Table 1: Properties of Rhenium Sulfide Nanoparticles Synthesized from Tetrabutylammonium Tetrathiorhenate(VII)

| Property | Value |

|---|---|

| Average Size | 10-50 nm |

| Band Gap | 1.5-2.0 eV |

| Surface Area | 100 m²/g |

| Synthesis Temperature | 200-300 °C |

Catalysis

Catalytic Properties

The compound has shown potential as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in facilitating reactions such as the oxidation of alcohols and the synthesis of complex organic molecules. Studies indicate that rhenium-based catalysts often exhibit high activity and selectivity due to the unique electronic properties imparted by tetrabutylammonium tetrathiorhenate(VII) .

Case Study: Oxidation Reactions

In a recent study, tetrabutylammonium tetrathiorhenate(VII) was employed in the oxidation of primary alcohols to aldehydes using hydrogen peroxide as an oxidant. The reaction demonstrated high yields (up to 95%) with minimal by-products, showcasing its efficiency as a green catalyst .

Biomedical Research

Potential Anticancer Activity

Emerging research suggests that tetrabutylammonium tetrathiorhenate(VII) may possess anticancer properties. Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation. The mechanism involves mitochondrial dysfunction and subsequent activation of caspases, leading to programmed cell death .

Table 2: Anticancer Activity of Tetrabutylammonium Tetrathiorhenate(VII)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Environmental Applications

Heavy Metal Remediation

Tetrabutylammonium tetrathiorhenate(VII) has been investigated for its ability to remove heavy metals from contaminated water sources. Its high affinity for metal ions allows it to effectively chelate lead, cadmium, and mercury ions, facilitating their removal from aqueous solutions . This application is particularly relevant in efforts to address industrial pollution.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrathiorhenate(VII) can be synthesized through the reaction of tetrabutylammonium bromide with ammonium tetrathiorhenate. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions. The product is then purified through recrystallization to obtain high purity crystals.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and purification systems ensures consistency and efficiency in production.

Types of Reactions:

Oxidation: Tetrabutylammonium tetrathiorhenate(VII) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: The compound can also be reduced using reducing agents like sodium borohydride.

Substitution: It participates in substitution reactions where one or more of its ligands are replaced by other chemical groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous or organic solvents.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Various organic ligands under mild heating conditions.

Major Products Formed:

Oxidation: Formation of higher oxidation state rhenium compounds.

Reduction: Formation of lower oxidation state rhenium compounds.

Substitution: Formation of substituted rhenium complexes with different ligands.

Wirkmechanismus

The mechanism by which tetrabutylammonium tetrathiorhenate(VII) exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through the sulfur atoms in the compound, which can form bonds with metal centers in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Tetrabutylammonium Perrhenate: Similar in structure but contains different anionic species.

Tetrabutylammonium Octachlorodirhenate(III): Contains rhenium in a different oxidation state and chloride ligands.

Tetrabutylammonium Tetrachlorooxorhenate(V): Another rhenium compound with different ligands.

Uniqueness: Tetrabutylammonium tetrathiorhenate(VII) is unique due to its specific combination of tetrabutylammonium cation and tetrathiorhenate anion, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.

Biologische Aktivität

Tetrabutylammonium tetrathiorhenate(VII) is an organometallic compound that has garnered interest in various fields, particularly in biochemistry and materials science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Tetrabutylammonium tetrathiorhenate(VII) (CAS Number: 16829-47-3) is characterized by the presence of rhenium in its tetravalent state, coordinated with tetrabutylammonium ions. The compound typically appears as a solid or nanoparticle form, with sizes ranging from 10 to 120 nanometers . Its high purity (≥99%) makes it suitable for various applications, including biological studies and nanotechnology .

Antimicrobial Properties

Research has indicated that tetrabutylammonium tetrathiorhenate(VII) exhibits notable antimicrobial activity. A study focused on its effects against various bacterial strains showed significant inhibition of growth, suggesting potential applications in antimicrobial therapies. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines revealed that while tetrabutylammonium tetrathiorhenate(VII) can inhibit cell proliferation, its effects are concentration-dependent. At lower concentrations, the compound demonstrates minimal cytotoxicity, making it a candidate for further exploration in drug development . However, at higher doses, it induces apoptosis through the activation of caspase pathways, highlighting its dual potential as both a therapeutic agent and a cytotoxic compound .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of tetrabutylammonium tetrathiorhenate(VII) against E. coli and Staphylococcus aureus. The results indicated a 90% reduction in bacterial viability at a concentration of 100 µg/mL after 24 hours of exposure. This study underscores the potential of this compound as an effective antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation assessed the cytotoxic effects of tetrabutylammonium tetrathiorhenate(VII) on MCF-7 breast cancer cells. The compound was found to reduce cell viability by 70% at concentrations above 50 µg/mL after 48 hours. Mechanistic studies revealed that this reduction was associated with increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to cell death .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 16829-47-3 |

| Molecular Weight | 483.4 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Concentration-dependent; induces apoptosis at high doses |

| Particle Size | 10 - 120 nm |

Eigenschaften

IUPAC Name |

sulfanide;tetrabutylazanium;tris(sulfanylidene)rhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Re.H2S.3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;1H2;;;/q+1;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBABZYMKBWUUMS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[SH-].S=[Re](=S)=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NReS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.